molecular formula C9H11BF3NO2 B14082893 (5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid

(5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B14082893
M. Wt: 233.00 g/mol
InChI Key: VWZDIYNYBKTTHB-UHFFFAOYSA-N
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Description

(5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H11BF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general procedure includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C9H11BF3NO2

Molecular Weight

233.00 g/mol

IUPAC Name

[5-propan-2-yl-6-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H11BF3NO2/c1-5(2)7-3-6(10(15)16)4-14-8(7)9(11,12)13/h3-5,15-16H,1-2H3

InChI Key

VWZDIYNYBKTTHB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C(F)(F)F)C(C)C)(O)O

Origin of Product

United States

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